Glycobiarsol

Catalog No.
S529033
CAS No.
116-49-4
M.F
C8H9AsBiNO6
M. Wt
499.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycobiarsol

CAS Number

116-49-4

Product Name

Glycobiarsol

IUPAC Name

[4-[(2-hydroxyacetyl)amino]phenyl]-oxobismuthanyloxyarsinic acid

Molecular Formula

C8H9AsBiNO6

Molecular Weight

499.06 g/mol

InChI

InChI=1S/C8H10AsNO5.Bi.O/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;/q;+1;/p-1

InChI Key

FATAHBJTOKXSDH-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O[Bi]=O

solubility

Soluble in DMSO

Synonyms

Glycobiarsol

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O[Bi]=O

The exact mass of the compound Glycobiarsol is 498.945 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221709. It belongs to the ontological category of anilide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycobiarsol, also known by its trade name Milibis, is an organometallic compound that functions primarily as an antiprotozoal agent. It is recognized for its efficacy against various protozoan infections in both humans and animals, particularly dogs. The chemical structure of Glycobiarsol includes a bismuth component, which contributes to its biological activity and therapeutic potential. Its chemical formula is characterized as 4-(Hydroxyacetylamino)phenyl arsonic acid hydrogen oxobismuth salt, and it has a CAS registry number of 116-49-4 .

Typical of organometallic compounds. Its reactivity is influenced by the presence of the bismuth and arsenic moieties. The compound can participate in hydrolysis reactions, leading to the formation of various bismuth and arsenic species in aqueous environments. Additionally, Glycobiarsol can react with nucleophiles due to the electrophilic nature of the arsenic atom, which may lead to the formation of complexes or derivatives that possess altered biological activities .

Glycobiarsol exhibits significant antiprotozoal activity, making it effective against infections caused by protozoans such as Entamoeba histolytica and other related pathogens. Its mechanism of action is believed to involve interference with the metabolic processes of these organisms, leading to their death or inhibition. Studies have shown that Glycobiarsol can disrupt cellular functions in protozoa, thereby preventing their proliferation and survival .

The synthesis of Glycobiarsol typically involves several steps:

  • Formation of the Arsonic Acid Derivative: This step includes the reaction of phenolic compounds with arsenic trioxide in the presence of an appropriate solvent.
  • Complexation with Bismuth: The arsonic acid derivative is then reacted with bismuth salts to form the final product.
  • Purification: The synthesized compound is purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for pharmaceutical applications.

These methods ensure that Glycobiarsol retains its biological activity and stability for therapeutic use .

Glycobiarsol has several important applications:

  • Antiprotozoal Treatment: It is primarily used in treating protozoan infections in humans and animals.
  • Veterinary Medicine: Due to its effectiveness against certain parasites, it is commonly used in veterinary practices for treating infections in dogs.
  • Research: Glycobiarsol serves as a model compound for studying organometallic chemistry and its interactions with biological systems .

Studies on the interactions of Glycobiarsol with other compounds reveal its potential synergistic effects when combined with other antiprotozoal agents. Research has indicated that co-administration with certain antibiotics may enhance its efficacy against resistant strains of protozoa. Moreover, interaction studies have shown that Glycobiarsol can alter the pharmacokinetics of other drugs, necessitating careful monitoring during combination therapies .

Glycobiarsol shares structural and functional similarities with several other organometallic compounds used in medicinal chemistry. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionalityUnique Features
Arsenic TrioxideAntineoplastic agentPrimarily used in cancer treatment; different mechanism of action compared to Glycobiarsol.
Bismuth SubsalicylateAntidiarrheal agentUsed for gastrointestinal issues; lacks antiprotozoal properties.
MelarsoprolAntiparasitic agentEffective against African sleeping sickness; more toxic than Glycobiarsol.
Aminosalicylic AcidAntituberculosis agentPrimarily used for tuberculosis; differs significantly in target pathogens.

Glycobiarsol's unique combination of bismuth and arsenic within its structure distinguishes it from these similar compounds, particularly regarding its targeted action against protozoan infections while maintaining a relatively favorable safety profile compared to more toxic alternatives like Melarsoprol .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

498.94498 g/mol

Monoisotopic Mass

498.94498 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E3U8347QWJ

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AR - Arsenic compounds
P01AR03 - Glycobiarsol

Other CAS

116-49-4

Wikipedia

Glycobiarsol

Dates

Last modified: 02-18-2024
1: Kibble RM. Glycobiarsol for the control of Trichuris vulpis infection in the dog. Aust Vet J. 1969 Aug;45(8):387. PubMed PMID: 5389346.
2: BERBERIAN DA, POOLE JB, FREELE HW. Treatment of Trichuris vulpis infection of dogs with glycobiarsol. Am J Vet Res. 1963 Jul;24:819-21. PubMed PMID: 13967608.
3: CORREA MO, FLEURY GC, CAMPOS LL. [On the treatment of trichuriasis with glycobiarsol]. Hospital (Rio J). 1962 Dec;62:1349-51. Portuguese. PubMed PMID: 14023142.
4: PEREIRA OA, d' AGOSTO J, SOARES E, VENDEMIATTI E. [Trichuriasis, General considerations. (Trichurotic?) hemorrhagic typhlitis. Therapy with glycobiarsol]. Hospital (Rio J). 1962 Jan;61:41-51. Portuguese. PubMed PMID: 14485229.
5: GOMES MC, PINTO FJ, AMATO NETO V. [Treatment of trichocephaliasis with glycobiarsol]. Hospital (Rio J). 1962 Jan;61:103-6. Portuguese. PubMed PMID: 13900050.
6: AUERBACH ME, HOUGHTALING WW. A spectrophotometric method for the assay of glycobiarsol. Drug Stand. 1960 Sep-Oct;28:115-6. PubMed PMID: 13685077.
7: BERBERIAN DA. The trichomonacidal activity of milibis (glycobiarsol). N Y State J Med. 1954 Nov;54(22):3102-5. PubMed PMID: 13214428.

Explore Compound Types